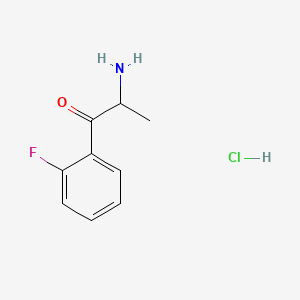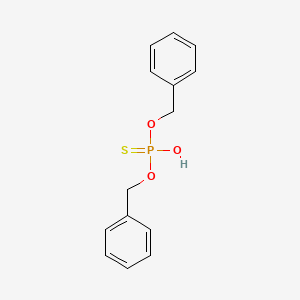![molecular formula C21H18N3O3+ B13688171 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group, a pyridinium ion, and a carbamoyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with 2-bromoacetophenone to form an intermediate, which is then reacted with nicotinamide in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the pyridinium ion can interact with nucleic acids or other charged biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.
Thiophene derivatives: Exhibiting a variety of pharmacological properties.
Benzanilides: Aromatic compounds with anilide groups, used in various chemical applications.
Uniqueness
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H18N3O3+ |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[2-(4-benzamidophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c22-20(26)17-7-4-12-24(13-17)14-19(25)15-8-10-18(11-9-15)23-21(27)16-5-2-1-3-6-16/h1-13H,14H2,(H2-,22,23,25,26,27)/p+1 |
InChI Key |
XJRCJIDCFDOMNF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





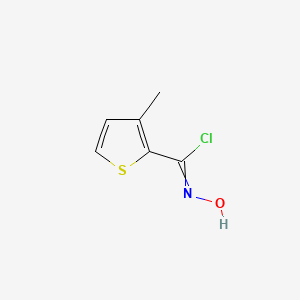

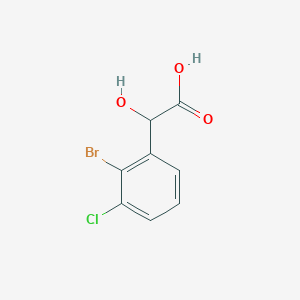
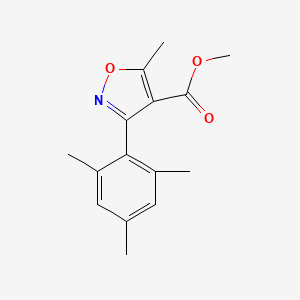


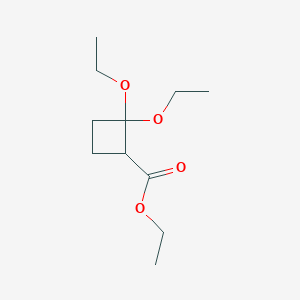
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
